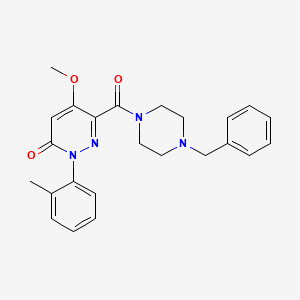

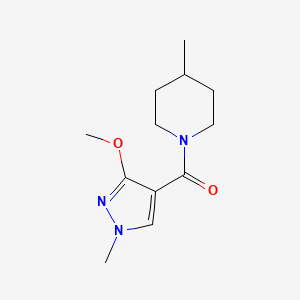

(Z)-2-((E)-(4-chlorobenzylidene)hydrazono)-4-(4-methoxyphenyl)-5-methyl-2,3-dihydrothiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is an important intermediate for synthesizing Eliquis . It is prepared using P-nethoxyaniline and ethyl chloroacetate as starting materials .

Synthesis Analysis

The synthesis of this compound involves the reaction of P-nethoxyaniline with sodium nitrite solution to generate diazonium salt, which is then reacted under alkaline condition with 2-chloroacetyl acetacetic ester .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of diazonium salt from P-nethoxyaniline and sodium nitrite, and the subsequent reaction of this salt with 2-chloroacetyl acetacetic ester .科学的研究の応用

1. Corrosion Inhibition

The compound is noted for its role in corrosion inhibition, especially regarding mild steel in acidic environments. Specifically, its variants, classified as thiazole-4-carboxylates, have been reported to effectively inhibit mild steel corrosion in hydrochloric acid solutions. The inhibitive properties are attributed to the formation of an adsorbed protective film on the steel/electrolyte interface, with their performance influenced by the substituent groups on the thiazole ring. The adsorption process was found to adhere to the Langmuir adsorption isotherm, indicating a systematic adsorption of the molecules onto the metal surface. This property is beneficial in industries where metal preservation under corrosive conditions is critical, such as in oil and gas pipelines or chemical processing equipment. The research also integrated electrochemical measurements, SEM-EDX analysis, Density Functional Theory (DFT), and molecular dynamics (MD) simulations to evaluate the compound's performance (El aoufir et al., 2020).

2. Antibacterial Activity

Another significant application is in the field of antibacterial treatment. Certain derivatives of this compound class, specifically (E)‐4‐Aryl‐2‐[2‐(1‐substituted ethylidene)hydrazinyl]thiazoles and (Z)‐3‐substituted‐4‐aryl‐2‐[(E)‐(1‐phenylethylidene)hydrazono]‐2,3‐dihydrothiazoles, have demonstrated promising antibacterial activity. The structural characterization and in vitro screening against different microbial strains revealed that most of the tested compounds exhibited significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus. These findings suggest potential therapeutic applications of these compounds in treating bacterial infections (Hassan et al., 2013).

将来の方向性

作用機序

Target of action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Mode of action

The mode of action of thiazole derivatives can vary greatly depending on the specific compound and its structure. Some thiazole derivatives have been found to block the biosynthesis of certain bacterial lipids

特性

IUPAC Name |

N-[(E)-(4-chlorophenyl)methylideneamino]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3OS/c1-12-17(14-5-9-16(23-2)10-6-14)21-18(24-12)22-20-11-13-3-7-15(19)8-4-13/h3-11H,1-2H3,(H,21,22)/b20-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFIAUSZDIDPOBC-RGVLZGJSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)NN=CC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(N=C(S1)N/N=C/C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide](/img/structure/B2471439.png)

![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2471440.png)

![8-(3-chloro-4-methoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2471442.png)

![2-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-6-chloro-4-phenylquinazoline](/img/structure/B2471444.png)

![3-(2-Fluorophenyl)-5-[(4-fluorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole](/img/structure/B2471447.png)

![3-[(Dimethylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2471450.png)

![Ethyl 2-amino-5-methyl-[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B2471452.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2471453.png)